Cas no 136891-12-8 (Lamivudine)
Lamivudine è un analogo nucleosidico inibitore della trascrittasi inversa (NRTI), utilizzato principalmente nel trattamento dell'infezione da HIV-1 e dell'epatite B cronica. La sua struttura chimica, simile alla citidina, gli consente di incorporarsi nel DNA virale in formazione, causando la terminazione prematura della catena. Lamivudine mostra un'elevata selettività per la polimerasi virale, riducendo gli effetti sui processi cellulari umani. Il farmaco è noto per la sua buona biodisponibilità orale e per il profilo di sicurezza favorevole, con minori effetti collaterali rispetto ad altri NRTI. La sua attività combinata con altri antiretrovirali ne fa un componente chiave nelle terapie di associazione, contribuendo a sopprimere la replicazione virale e a ritardare lo sviluppo di resistenze.
Lamivudine structure
Product Name:Lamivudine
Numero CAS:136891-12-8
MF:C8H11N3O3S
MW:229.256240129471
MDL:MFCD00870542
CID:2723785
PubChem ID:60825
Update Time:2025-06-25
Lamivudine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone
- 4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- lamivudine
- Epivir
- Zeffix
- Heptovir
- Epivir-HBV
- Heptodin
- 3TC
- 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- (-)-2'-Deoxy-3'-thiacytidine
- 2',3'-Dideoxy-3'-thiacytidine
- 3'-Thia-2',3'-dideoxycytidine
- GR109714X
- beta-L-2',3'-Dideoxy-3'-thiacytidine
- beta-L-3'-Thia-2',3'-dideoxycytidine
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- GR 109714X
- BCH 189, (-)-
- 4-AMINO-1-[(
- Lamivudine, 1.0 mg/mL in methanol, certified reference material
- VIROLAM
- SMR000466319
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
- HHA & Lamivudine
- HMS3713C16
- DB00709
- STK801940
- C07065
- 4-AMINO-1-[(2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL]-1,2-DIHYDROPYRIMIDIN-2-ONE
- TRIZIVIR COMPONENT LAMIVUDINE
- Lamivudine (EPIVIR)
- Z1509637175
- (2R,5S)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- 1117764-41-6
- Hepitec
- BCH 189
- NCGC00159341-05
- MFCD00869739
- CHEBI:63577
- 134678-17-4
- HMS3259F08
- .beta.-L-(-)-2',3'-dideoxy-3'-thiacytidine & Sho-Saiko-To
- s1706
- (-)-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- 3TC & SST
- 2(1H)-Pyrimidinone, 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-
- LAMIVUDINE [ORANGE BOOK]
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
- Lamivudinum
- KIVEXA COMPONENT LAMIVUDINE
- LAMIVUDINE/ZIDOVUDINE TEVA COMPONENT LAMIVUDINE
- Lamivudine, United States Pharmacopeia (USP) Reference Standard
- J-700183
- (-)-1-((2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
- SR-01000759420
- 2T8Q726O95
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (-)(2R,5S) & Galanthus Nivalis Agglutinin (GNA)
- 3TC & GNA
- HY-B0250
- (+/-)-(cis)-4-Amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one
- (+/-) (Cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- BCH-790
- DTHC
- cis(+/-)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone
- Lamivudine for system suitability 1, European Pharmacopoeia (EP) Reference Standard
- 2(1H)-Pyrimidinone,4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel-
- DELSTRIGO COMPONENT LAMIVUDINE
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (+/-) (Cis)
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-[1,3]-oxathiolan-5-yl]-(1H)-pyrimidin-2-one
- (-)-L-2',3'-DIDEOXY-3'-THIACYTIDINE; LAMIVUDINE; EPIVIR
- BRD-K02992638-001-11-8
- Lamivudine [USAN:BAN:INN]
- NC00705
- (-)NGPB-21
- (+/-)-3TC
- LAMIVUDINE [USP MONOGRAPH]
- NSC 760061
- Lamivudine, Pharmaceutical Secondary Standard; Certified Reference Material
- CCRIS 9274
- GR-109714X
- NS00007004
- DTXSID7023194
- (-)-BCH-189
- Lamivudine- Bio-X
- Lamivudine, >=98% (HPLC), powder
- CHEMBL141
- (+/-)-SddC
- (+/-)-BCH-189
- LAMIVUDINE [USP-RS]
- LAMIVUDINE [EMA EPAR]
- Heptivir
- GTPL12673
- AKOS015854841
- UNII-2T8Q726O95
- AC-1416
- NCGC00159341-20
- rac-cis-Lamivudine ((2RS,5SR)-Lamivudine)
- Zefix
- BCH-189
- BL164607
- LAMIVUDINE [WHO-IP]
- AB00639995_09
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-Oxathiolan-5-yl]-(1H)-pyrimidin-2-one
- Epivir(TM)
- NSC620753
- SR-01000759420-5
- COMBIVIR COMPONENT LAMIVUDINE
- LAMIVUDINE [JAN]
- L0217
- MFCD00870542
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-
- BDBM50366817
- NCGC00159341-04
- LAMIVUDINUM [WHO-IP LATIN]
- D00353
- Lamivudine (JAN/USP/INN)
- DRG-0126
- MLS001424097
- AB00639995-08
- LAMIVUDINE [INN]
- NSC-760061
- TEMIXYS COMPONENT LAMIVUDINE
- BBL033871
- TRIUMEQ COMPONENT LAMIVUDINE
- LAMIVUDINE [MART.]
- Q422631
- MLS006011910
- LAMIVUDINE [WHO-DD]
- P17147
- SCHEMBL109675
- (-)-BCH189
- Lamivir
- (-)-SddC
- CPD000466319
- lamivudine & TNF-alpha & IFN-gamma
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (-)(2R,5S) & Hippeastrum hybrid agglutinin( HHA)
- GG-714
- Epivir (TN)
- LAMIVUDINE [MI]
- EMTRICITABINE IMPURITY C [WHO-IP]
- SW197614-3
- AB00639995-06
- LAMIVUDINE [VANDF]
- MLS000759424
- 3TC and NV-01
- NCGC00159341-18
- Lamivudine, British Pharmacopoeia (BP) Reference Standard
- NC00234
- Lamivudine teva
- LAMIVUDINE [EP MONOGRAPH]
- Lamivudine for system suitability 2, European Pharmacopoeia (EP) Reference Standard
- AKOS005622556
- LAMIVUDINE [EP IMPURITY]
- HSDB 7155
- Lamivudine 100 microg/mL in Acetonitrile:Water
- EN300-123034
- CIS-LAMIVUDINE
- (-)-(2'R,5'S)-1-[2'-Hydroxymethyl-5'-(1,3-oxathiolanyl)]cytosine
- EPZICOM COMPONENT LAMIVUDINE
- KS-1073
- Q-201275
- HMS2051D21
- BCH189
- HHA & 3TC
- Lamivudine [USAN:USP:INN:BAN]
- LAMIVUDINE TEVA PHARMA B.V.
- 136891-12-8
- Lamivudine & GNA
- BIDD:GT0033
- LAMIVUDINE [USAN]
- (-)-BCH 189
- 4-AMINO-1-((2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE [WHO-IP]
- Lamivudine, European Pharmacopoeia (EP) Reference Standard
- CCG-100984
- LAMIVUDINE [HSDB]
- 4-Amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2(1H)-pyrimidinone
- Lamivudine
-
- MDL: MFCD00870542
- Inchi: 1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
- Chiave InChI: JTEGQNOMFQHVDC-NKWVEPMBSA-N
- Sorrisi: S1[C@H](CO)O[C@@H](C1)N1C(N=C(C=C1)N)=O
Proprietà calcolate
- Massa esatta: 229.05211239g/mol
- Massa monoisotopica: 229.05211239g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 331
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.9
- Superficie polare topologica: 113
Proprietà sperimentali
- Densità: 1.73
- Punto di fusione: 187-188℃
- LogP: log Kow = -9.54 @ 25 °C /Estimated/
Lamivudine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM249075-500g |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
136891-12-8 | 97% | 500g |
$411 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG033-25g |
Lamivudine |
136891-12-8 | 97% | 25g |
525CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG033-1g |
Lamivudine |
136891-12-8 | 97% | 1g |
57CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG033-100g |
Lamivudine |
136891-12-8 | 97% | 100g |
1675CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG033-5g |
Lamivudine |
136891-12-8 | 97% | 5g |
¥166.0 | 2022-07-28 | |
| Chemenu | CM249075-500g |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
136891-12-8 | 97% | 500g |
$411 | 2023-02-02 | |
| abcr | AB528435-100 mg |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one; . |
136891-12-8 | 100MG |
€55.30 | 2023-04-17 | ||
| abcr | AB528435-1 g |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one; . |
136891-12-8 | 1g |
€221.70 | 2023-04-17 | ||
| Aaron | AR00A1A9-10g |
2(1H)-Pyrimidinone,4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- |
136891-12-8 | 98% | 10g |
$54.00 | 2025-02-13 | |
| Aaron | AR00A1A9-5g |
2(1H)-Pyrimidinone,4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- |
136891-12-8 | 98% | 5g |
$37.00 | 2025-02-13 |
Lamivudine Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
136891-12-8 (Lamivudine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti